(3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde
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Overview
Description
(3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of iminium intermediates. This process typically requires the use of oxidizing agents such as sodium bromate and cerium ammonium nitrate under controlled conditions . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Sodium bromate and cerium ammonium nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoquinoline derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
(3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new therapeutic agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A closely related compound with similar biological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological activities.
Tetrahydroisoquinoline: Another related compound with potential therapeutic applications.
Uniqueness
(3,4-Dihydroisoquinolin-1(2H)-ylidene)acetaldehyde is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
144692-05-7 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-isoquinolin-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H11NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,6,8,12H,5,7H2 |
InChI Key |
JNZBNGUGAIMJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=CC=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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